molecular formula C14H18O3 B1293702 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid CAS No. 7469-83-2

1-(4-Methoxyphenyl)cyclohexanecarboxylic acid

Cat. No. B1293702
Key on ui cas rn: 7469-83-2
M. Wt: 234.29 g/mol
InChI Key: JKJAJSWMKTWWJS-UHFFFAOYSA-N
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Patent
US07465719B2

Procedure details

To a solution of 1-(4-methoxyphenyl)-cyclohexanecarboxylic acid (E3) (0.075 g, 0.32 mmol) in dry dichloromethane (2 ml) under argon atmosphere at ice bath temperature oxalyl chloride (0.327 g, 2.57 mmol) and one drop of dimethylformamide were added. The reaction mixture was stirred at room temperature for 15 minutes and at 40° C. for one hour, then concentrated under reduced pressure to give crude title product (0.082 g, ca. 100%). The crude product was immediately utilized in the next step of the synthesis without further purification.
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
0.327 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:15]([OH:17])=O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.C(Cl)(=O)C([Cl:21])=O>ClCCl.CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:15]([Cl:21])=[O:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.075 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1(CCCCC1)C(=O)O
Name
Quantity
0.327 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 minutes and at 40° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1(CCCCC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.082 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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